N-(2,4-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
Description
N-(2,4-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted at the 1-position with a 2,4-difluorobenzyl group and at the 5-position with a 2-fluorophenylamino moiety. The carboxamide group at position 4 is linked to the 2,4-difluorobenzylamine. This structure combines fluorinated aromatic groups and a triazole ring, features often associated with enhanced bioavailability and target specificity in medicinal chemistry.
Properties
Molecular Formula |
C16H12F3N5O |
|---|---|
Molecular Weight |
347.29 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H12F3N5O/c17-10-6-5-9(12(19)7-10)8-20-16(25)14-15(23-24-22-14)21-13-4-2-1-3-11(13)18/h1-7H,8H2,(H,20,25)(H2,21,22,23,24) |
InChI Key |
RYHHSVVNONBRFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NNN=C2C(=O)NCC3=C(C=C(C=C3)F)F)F |
Origin of Product |
United States |
Biological Activity
N-(2,4-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a triazole ring that is pivotal in its biological activity.
Anticancer Activity
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance, derivatives have shown high binding affinity to androgen receptor modulators and have demonstrated cytotoxic effects against various cancer cell lines such as PC3 (prostate) and A375 (skin) .
Table 1: Anticancer Activity of 1,2,3-Triazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | PC3 | 15 | Apoptosis induction |
| Compound B | A375 | 10 | Cell cycle arrest |
| This compound | MRC-5 (healthy) | >50 | Low toxicity |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. The triazole ring is known to enhance the efficacy of antifungal agents. Studies have shown that triazole derivatives can inhibit the growth of various pathogenic fungi and bacteria .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Pathogen | Inhibition Zone (mm) | Compound Tested |
|---|---|---|
| Candida albicans | 25 | This compound |
| Staphylococcus aureus | 20 | Compound C |
| Escherichia coli | 15 | Compound D |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is significant in neurodegenerative diseases .
- Receptor Modulation : It may act as a modulator for several receptors involved in cancer progression and inflammation .
Case Studies
In a recent study evaluating the anticancer potential of triazole derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, based on evidence from diverse sources:
Key Observations :
Substituent Effects on Activity: Fluorine atoms at ortho and para positions (as in the target compound) improve metabolic stability and membrane permeability compared to chlorinated analogs . Bulky aromatic groups (e.g., quinolinyl in 3o or 3,4-dimethylphenyl in ) enhance target binding but may reduce solubility.
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to those for and , where triazole-carboxylic acids are activated (e.g., with thionyl chloride) and coupled with amines .
- Compared to ’s multi-step synthesis for kinase inhibitors, the target compound’s preparation is less complex due to fewer functional groups.
The 2,4-difluorobenzyl group is a common motif in antifungal agents (e.g., PC945), where fluorine enhances binding to cytochrome P450 enzymes .
Research Findings and Data Tables
Physicochemical Properties :
| Property | Target Compound | 5-Amino-1-(2-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | RFM |
|---|---|---|---|
| Molecular Weight | ~387.3 g/mol | 359.79 g/mol | 266.24 g/mol |
| LogP (Predicted) | ~3.1 | ~2.8 | ~2.0 |
| Hydrogen Bond Acceptors | 6 | 5 | 4 |
| Rotatable Bonds | 5 | 4 | 3 |
Activity Trends :
- Antifungal Activity: PC945 (), which shares a triazole and difluorophenyl group, shows IC₅₀ values of <0.03 µg/mL against Aspergillus fumigatus . The target compound’s additional 2-fluorophenylamino group may enhance specificity.
- Kinase Inhibition : Analogous compounds in inhibit Hsp90 with IC₅₀ values of 10–50 nM. The target’s fluorinated groups may similarly disrupt ATP-binding pockets .
Preparation Methods
Triazole Core Formation
The CuAAC reaction between 2,4-difluorobenzylazide and propiolamide derivatives provides regioselective access to 1,4-disubstituted triazoles. For example:
- Azide : 2,4-Difluorobenzylazide (1.2 equiv)
- Alkyne : Propiolic acid (1.0 equiv)
- Catalyst : CuI (10 mol%), sodium ascorbate (20 mol%)
- Solvent : DMF/H2O (4:1)
- Yield : 78–85%
The product, 1-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, is isolated via aqueous workup and recrystallization from ethanol.
Carboxamide Formation
The carboxylic acid at C4 is converted to the carboxamide via activation with thionyl chloride, followed by treatment with 2,4-difluorobenzylamine:
$$
\text{Triazole-4-COOH} \xrightarrow{\text{SOCl}_2} \text{Triazole-4-COCl} \xrightarrow{\text{2,4-Difluorobenzylamine}} \text{N-(2,4-Difluorobenzyl)carboxamide}
$$
- Chlorinating Agent : SOCl2 (3.0 equiv), reflux, 2 h
- Amine : 2,4-Difluorobenzylamine (1.5 equiv), CH2Cl2, 0°C → RT, 12 h
- Yield : 89%
Functionalization at C5: Introducing the 2-Fluorophenylamino Group
Bromination and Buchwald-Hartwig Amination
Electrophilic bromination at C5 is achieved using N-bromosuccinimide (NBS) in acetic acid, followed by palladium-catalyzed amination:
- Substrate : N-(2,4-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Reagent : NBS (1.1 equiv), AcOH, 50°C, 6 h
- Yield : 75%
- Catalyst : Pd2(dba)3 (5 mol%), Xantphos (10 mol%)
- Base : Cs2CO3 (2.0 equiv)
- Amine : 2-Fluorophenylamine (1.5 equiv), toluene, 100°C, 24 h
- Yield : 68%
Alternative Pathway: Nickel-Catalyzed Cycloaddition
Nickel catalysts enable distinct regioselectivity for 1,5-disubstituted triazoles, bypassing post-functionalization steps. For instance, Cp2Ni/xantphos systems facilitate direct coupling of 2,4-difluorobenzylazide with propargylamines bearing protected amino groups:
Reaction Conditions :
- Azide : 2,4-Difluorobenzylazide (1.0 equiv)
- Alkyne : N-Boc-propargylamine (1.2 equiv)
- Catalyst : Cp2Ni (10 mol%), xantphos (15 mol%)
- Solvent : Toluene, 80°C, 12 h
- Deprotection : TFA/CH2Cl2 (1:1), RT, 2 h
- Yield : 70% (two steps)
Industrial-Scale Production Considerations
Purification Techniques
Yield Optimization
- Microwave Assistance : Reduces reaction time from 24 h to 2 h for CuAAC steps.
- Catalyst Recycling : Immobilized Cu nanoparticles on mesoporous silica improve cost efficiency.
Comparative Analysis of Synthetic Routes
Q & A
Q. Methodological Answer :
Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent polarity) and identify optimal conditions.
Analytical validation : Confirm intermediate purity via -NMR and -NMR (e.g., triazole proton signals at δ 7.5–8.5 ppm) .
Scale-up considerations : Replace hazardous reagents (e.g., sodium azide) with safer alternatives (e.g., trimethylsilyl azide) for large-scale synthesis .
How can researchers resolve contradictory bioactivity data for this compound across different assay systems (e.g., kinase inhibition vs. cytotoxicity)?
Advanced Research Question
Discrepancies in bioactivity may arise from assay-specific conditions (e.g., ATP concentration in kinase assays) or off-target effects. For example:
- Kinase inhibition : Fluoro-substituted triazoles often target ATP-binding pockets (e.g., Hsp90, β-catenin), but IC values may vary due to cofactor interactions (Mg, Mn) .
- Cytotoxicity : Fluorine atoms enhance membrane permeability but may induce nonspecific apoptosis in cancer cell lines (e.g., HepG2, MCF-7) .
Q. Methodological Answer :
Mechanistic deconvolution : Perform counter-screens against related targets (e.g., HDACs, carbonic anhydrase) to rule out off-target effects .
Assay standardization : Use identical buffer systems (pH, ionic strength) and cell passage numbers to minimize variability.
Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and identify critical residues (e.g., Lys58 in Hsp90) responsible for observed discrepancies .
What strategies are recommended for improving the metabolic stability of this compound without compromising its target affinity?
Advanced Research Question
Fluorinated triazoles often exhibit poor metabolic stability due to hepatic CYP450 oxidation of the benzyl or aniline groups. Key strategies include:
Q. Methodological Answer :
In vitro ADME profiling : Use liver microsomes or hepatocytes to identify major metabolites (LC-HRMS) and modify vulnerable sites .
SAR studies : Compare logP (via HPLC) and plasma protein binding (equilibrium dialysis) of derivatives to balance lipophilicity and solubility .
Crystallography : Solve co-crystal structures with target proteins (e.g., Wnt/β-catenin) to guide modifications that retain binding while improving stability .
How should researchers validate the compound’s mechanism of action in complex biological systems (e.g., Wnt/β-catenin pathway)?
Advanced Research Question
Triazole carboxamides may act as multi-target inhibitors. For example:
- Wnt/β-catenin inhibition : Downregulate c-Myc and cyclin D1 in diet-induced obese mice, but off-target effects on glucose metabolism complicate interpretation .
- Hsp90 binding : Compete with geldanamycin in fluorescence polarization assays, but secondary interactions with co-chaperones (e.g., CDC37) may occur .
Q. Methodological Answer :
Genetic knockdown : Use siRNA or CRISPR-Cas9 to silence target genes (e.g., β-catenin) and confirm phenotype rescue .
Biophysical assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (, ) .
Transcriptomics : Analyze RNA-seq data from treated vs. untreated cells to identify pathway-specific changes (e.g., GSK3β activation) .
What analytical techniques are critical for characterizing batch-to-batch variability in this compound?
Basic Research Question
Batch variability can arise from impurities in fluorinated precursors or incomplete coupling reactions. Essential techniques include:
Q. Methodological Answer :
Quality control protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
